molecular formula C10H12N2O3 B1305183 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide CAS No. 852691-00-0

4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide

Cat. No. B1305183
M. Wt: 208.21 g/mol
InChI Key: ALLSEOFWLPSQKK-UHFFFAOYSA-N
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Description

The compound 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide is a chemical that appears to be related to the field of organic chemistry, particularly involving the synthesis and characterization of dioxolane derivatives and their potential applications in forming complexes with various metals. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and their reactivity.

Synthesis Analysis

The synthesis of compounds related to 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide can be inferred from the methods described in the papers. For instance, the preparation of ethynylbenzenes as mentioned in the first paper involves the cleavage of 2-hydroxy-2-methylbut-3-yn-4-ylbenzenes using water-miscible reagents such as sodium 2-propoxide in 2-propanol or potassium hydroxide in dioxan . This method could potentially be adapted for the synthesis of the dioxolane moiety present in the target compound.

Molecular Structure Analysis

The molecular structure of related compounds, such as the dioxime ligand described in the second paper, suggests that the dioxolane ring can be a versatile moiety for binding metal ions . The dioxolane ring in the target compound could similarly influence its reactivity and ability to form complexes with metals, potentially through coordination with the hydroxy and imidamide groups.

Chemical Reactions Analysis

The reactivity of the dioxolane ring is highlighted in the synthesis of ethynylbenzenes, where it is used as a precursor that undergoes cleavage . In the context of the target compound, the dioxolane ring could participate in reactions that lead to the formation of metal complexes, as seen with the dioxime ligand that forms mononuclear complexes with various transition metals .

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide are not detailed in the provided papers, the properties of similar compounds can provide some insights. For example, the dioxime ligand and its complexes are characterized using techniques such as IR, NMR, electronic spectra, and thermogravimetric analysis . These techniques could also be applied to determine the properties of the target compound, including its stability, solubility, and the nature of its interactions with metal ions.

Scientific Research Applications

  • Synthesis of Azoxybenzenes

    • Field : Organic Chemistry
    • Application : Azoxybenzenes are widely used as liquid crystals, natural and synthetic compounds with various biological activities (insecticidal activity, plant growth stimulators), ligands for preparing coordination polymers, and polyvinyl chloride stabilizers .
    • Method : A simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide was developed in this study, based on glucose as an eco-friendly reductant .
    • Results : The reactivity of the azoxy group allows them to be used as building blocks in fine organic synthesis .
  • Stereoselective Formation of Substituted 1,3-Dioxolanes

    • Field : Organic Chemistry
    • Application : Stereoselective formation of substituted 1,3-dioxolanes was achieved through an assembly of three components: alkene, carboxylic acid and silyl enol ether .
    • Method : The reaction proceeded via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .
    • Results : The stereoselective trapping of the cation intermediate with silyl enol ether completed the formation of the dioxolane product .

Safety And Hazards

For “4-(1,3-dioxolan-2-yl)aniline”, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-9(12-13)7-1-3-8(4-2-7)10-14-5-6-15-10/h1-4,10,13H,5-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLSEOFWLPSQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384809
Record name 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide

CAS RN

852691-00-0
Record name 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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